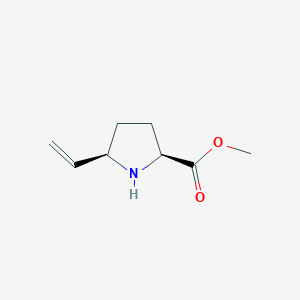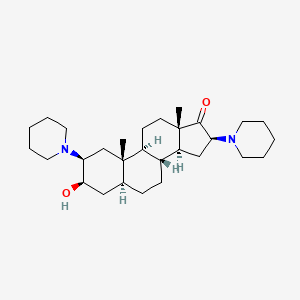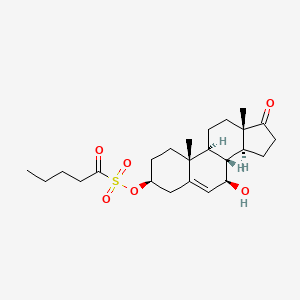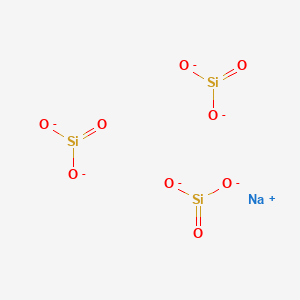
L-Proline, 5-ethenyl-, methyl ester, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 5-ethenyl-, methyl ester, (5R)- is a derivative of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 5-ethenyl-, methyl ester, (5R)- typically involves the esterification of L-Proline with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 5-ethenyl-, methyl ester, (5R)- can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ethenyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Proline, 5-ethenyl-, methyl ester, (5R)- has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a catalyst in various organic reactions.
Biology: It can be used in the study of protein synthesis and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of L-Proline, 5-ethenyl-, methyl ester, (5R)- involves its interaction with specific molecular targets and pathways. In peptide synthesis, it acts as a building block, facilitating the formation of peptide bonds. In catalytic reactions, it can stabilize transition states and lower activation energies, enhancing reaction rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline methyl ester: Similar structure but lacks the ethenyl group.
DL-Proline, 5-oxo-, methyl ester: Contains an oxo group instead of an ethenyl group.
Propriétés
Numéro CAS |
210345-07-6 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
methyl (2S,5R)-5-ethenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3,6-7,9H,1,4-5H2,2H3/t6-,7-/m0/s1 |
Clé InChI |
JWXSBIOUYKUTEH-BQBZGAKWSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC[C@@H](N1)C=C |
SMILES canonique |
COC(=O)C1CCC(N1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)






![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
